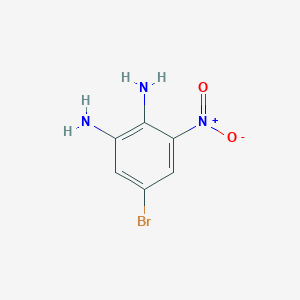

5-溴-3-硝基苯-1,2-二胺

描述

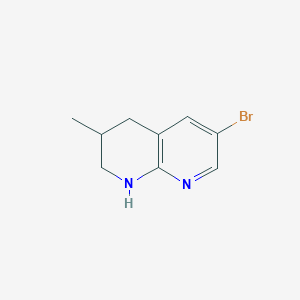

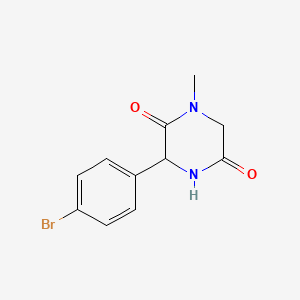

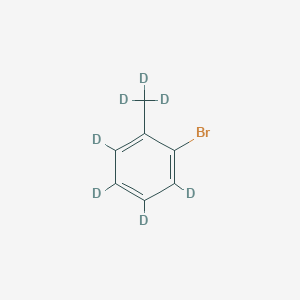

5-Bromo-3-nitrobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6BrN3O2 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine involves several steps. The electrophilic bromination of nitrobenzene is a key step in the synthesis process . The reaction involves the use of iron powder and bromine . The reaction proceeds through the formation of an arenium ion, which is conjugated but not aromatic .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-nitrobenzene-1,2-diamine can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-nitrobenzene-1,2-diamine are typically electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-nitrobenzene-1,2-diamine include a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

合成和工业中的应用

5-溴-3-硝基苯-1,2-二胺是一种化合物,用作合成制药和农药产品的中间体。关于这种化合物的具体应用和研究在学术文献中并不广泛,但相关化合物,如5-溴-2-硝基吡啶,已被认可在这些工业过程中的作用。然而,需要注意的是,这些物质,包括5-溴-2-硝基吡啶,可能对人体有毒,强调在工业和研究环境中需要谨慎处理和健全的安全协议(Shi et al., 2022)。

毒理学方面和安全措施

虽然这里的重点不在毒理效应上,但了解相关硝基苯化合物的潜在危害对于确保科学研究和工业应用的安全至关重要。像硝基苯这样的化合物据报道会引起高铁血红蛋白血症,这是一种血液携氧能力降低的状况,还有其他毒性效应。对这些风险的认识强调了在任何研究或工业环境中处理这类化学品时适当的安全措施和应急协议的重要性(Agrawal et al., 2011),(Dhungel et al., 2021)。

环境和职业考虑

了解类似于5-溴-3-硝基苯-1,2-二胺的化合物所带来的环境和职业暴露风险是至关重要的。例如,室内环境中溴化阻燃剂(BFRs)的存在及其潜在的健康影响一直是研究的课题,突显了这类化合物使用的更广泛背景以及预防不良健康结果的监测和监管的必要性(Takigami et al., 2009)。

作用机制

Target of Action

The primary target of 5-Bromo-3-nitrobenzene-1,2-diamine is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .

Mode of Action

The mode of action of 5-Bromo-3-nitrobenzene-1,2-diamine involves a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine involves three reactions :

Because the end product is meta, a meta directing group must be utilized . Of the nitro, bromine, and amine group, only the nitro group is meta direction . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .

Pharmacokinetics

The compound is expected to have high gi absorption . The compound has a Log Po/w (iLOGP) of 1.02, indicating some degree of lipophilicity .

Result of Action

The result of the action of 5-Bromo-3-nitrobenzene-1,2-diamine is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .

Action Environment

The action environment can influence the action, efficacy, and stability of 5-Bromo-3-nitrobenzene-1,2-diamine. For example, the reaction conditions for its synthesis involve heating with diammonium sulfide in ethanol at 90°C . Environmental factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s action and stability.

安全和危害

5-Bromo-3-nitrobenzene-1,2-diamine is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

5-bromo-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPCXPVYWUQREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671865 | |

| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-nitrobenzene-1,2-diamine | |

CAS RN |

84752-20-5 | |

| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。